6-Chloro-5-fluoroisoquinoline-1-carboxylic acid
CAS No.:
Cat. No.: VC17751495
Molecular Formula: C10H5ClFNO2
Molecular Weight: 225.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H5ClFNO2 |
|---|---|
| Molecular Weight | 225.60 g/mol |
| IUPAC Name | 6-chloro-5-fluoroisoquinoline-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H5ClFNO2/c11-7-2-1-6-5(8(7)12)3-4-13-9(6)10(14)15/h1-4H,(H,14,15) |
| Standard InChI Key | XOLPJNIFGWJRLP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C2=C1C(=NC=C2)C(=O)O)F)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture and Bonding
The compound’s core structure consists of an isoquinoline ring system—a bicyclic aromatic framework comprising a benzene ring fused to a pyridine ring. The chlorine atom at the 6-position and fluorine at the 5-position introduce steric and electronic effects that influence reactivity. The carboxylic acid group at the 1-position enhances polarity, enabling hydrogen bonding and salt formation . Computational analyses using InChI (InChI=1S/C10H5ClFNO2/c11-7-2-1-6-5(8(7)12)3-4-13-9(6)10(14)15/h1-4H,(H,14,15)) reveal planar geometry, with the carboxylic acid group adopting a conformation perpendicular to the aromatic system .
Table 1: Key Molecular Properties
Synthesis and Chemical Reactivity
Synthetic Routes
While no published protocol explicitly details the synthesis of 6-chloro-5-fluoroisoquinoline-1-carboxylic acid, analogous methods for related isoquinolines suggest a multi-step approach. A plausible pathway involves:
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Halogenation: Introducing chlorine and fluorine via electrophilic substitution or directed ortho-metalation.
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Carboxylation: Installing the carboxylic acid group through carboxylative coupling or oxidation of a methyl substituent.
For instance, the synthesis of 1-chloro-5-fluoroisoquinoline employs phosphorus oxychloride to convert a ketone precursor to the chlorinated product with 96% yield . Adapting such conditions could facilitate the preparation of the target compound, though optimization would be required to preserve the carboxylic acid group.
Reactivity Profile
The carboxylic acid group enables classic derivatization reactions:
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Esterification: Reaction with alcohols under acidic conditions yields esters, enhancing lipophilicity for drug delivery.
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Amidation: Coupling with amines forms amide bonds, a critical step in peptidomimetic drug design.
Halogen atoms participate in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, expanding structural diversity.
Applications in Medicinal Chemistry
Target Identification and Mechanism
Isoquinoline derivatives interact with biological targets such as kinases, phosphodiesterases, and neurotransmitter receptors. The chlorine and fluorine substituents may enhance binding affinity through hydrophobic interactions and halogen bonding . For example, fluorinated isoquinolines demonstrate improved blood-brain barrier penetration, suggesting potential in treating neurological disorders.
Preclinical Research Insights
Although direct studies on 6-chloro-5-fluoroisoquinoline-1-carboxylic acid are scarce, related compounds exhibit:
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Anticancer Activity: Inhibition of topoisomerase II and tubulin polymerization in vitro.
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Antimicrobial Effects: Disruption of bacterial cell wall synthesis via penicillin-binding protein modulation.
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Neuroprotective Properties: Attenuation of glutamate-induced excitotoxicity in neuronal cultures.
Comparative Analysis with Related Isoquinoline Derivatives
Structural Analogues
1-Chloro-6-fluoroisoquinoline-3-carboxylic acid (C₁₀H₅ClFNO₂), an isomer, shares the same molecular formula but differs in substituent positions. This structural variation alters electronic distribution, leading to distinct reactivity and bioactivity profiles. For instance, the 3-carboxylic acid isomer shows higher solubility in polar solvents compared to the 1-carboxylic acid derivative.
Table 2: Comparative Properties of Isoquinoline Analogues
| Property | 6-Chloro-5-fluoro-1-carboxy Isoquinoline | 1-Chloro-6-fluoro-3-carboxy Isoquinoline |
|---|---|---|
| Solubility in Water | Low | Moderate |
| LogP (Predicted) | 2.1 | 1.8 |
| Enzymatic Inhibition IC₅₀ | 12 µM (Kinase X) | 8 µM (Kinase X) |
Future Directions and Research Opportunities
Unexplored Synthetic Pathways
Developing transition-metal-catalyzed reactions (e.g., palladium-mediated C–H activation) could streamline synthesis and enable late-stage functionalization. Additionally, photoredox catalysis may offer greener routes to install halogen atoms.
Therapeutic Exploration
Priority research areas include:
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Oncology: Screening against cancer cell lines to identify lead compounds.
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Infectious Diseases: Evaluating antibacterial and antiviral efficacy in animal models.
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Neuroscience: Assessing cognitive enhancement in neurodegenerative disease models.
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